molecular formula C13H15N5O2 B6488314 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1286732-89-5

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B6488314
CAS No.: 1286732-89-5
M. Wt: 273.29 g/mol
InChI Key: ABCZOMLFIQIELB-UHFFFAOYSA-N
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Description

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid, commonly referred to as 6-Pyrazolopyridazine, is an organic compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. 6-Pyrazolopyridazine is a useful reagent in organic synthesis due to its reactivity and wide availability.

Scientific Research Applications

6-Pyrazolopyridazine has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis. It can also be used to study the biochemical and physiological processes of various organisms, such as the effects of drugs on the human body. 6-Pyrazolopyridazine has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs.

Mechanism of Action

Target of Action

Similar compounds based on the pyrazole and pyridazine scaffolds have been synthesized and used in various fields, including medical practice and agriculture . They have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Mode of Action

It’s known that pyrazolylpyridazine derivatives can have a stimulating effect on plant growth . This suggests that the compound might interact with its targets to promote certain biochemical reactions conducive to plant growth.

Biochemical Pathways

It’s known that pyrazolylpyridazine derivatives can stimulate plant growth , which implies that they may influence the biochemical pathways related to plant growth and development.

Result of Action

It’s known that pyrazolylpyridazine derivatives can stimulate plant growth . This suggests that the compound might promote certain cellular processes and molecular interactions that contribute to plant growth.

Action Environment

It’s known that increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products, make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action . This suggests that the compound’s action, efficacy, and stability might be influenced by various environmental factors.

Advantages and Limitations for Lab Experiments

The use of 6-pyrazolopyridazine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is widely available. It is also a relatively stable compound, meaning it is less likely to degrade during storage or use. Additionally, 6-pyrazolopyridazine has a variety of applications, making it a versatile reagent.
However, there are also some limitations to using 6-pyrazolopyridazine in laboratory experiments. It is a relatively reactive compound, meaning it can react with other compounds in the reaction mixture. Additionally, 6-pyrazolopyridazine is a relatively toxic compound, and it should be handled with caution.

Future Directions

In the future, 6-pyrazolopyridazine could be used to study the biochemical and physiological effects of drugs on the human body. Additionally, it could be used in the synthesis of new drugs, such as anti-cancer drugs. Finally, 6-pyrazolopyridazine could be used to study the effects of environmental toxins on the human body.

Synthesis Methods

6-Pyrazolopyridazine can be synthesized using two different methods. The first involves the reaction of pyridine with ethyl pyrazol-1-ylacetate in the presence of an acid catalyst. This reaction yields 6-pyrazolopyridazine and ethyl acetate as byproducts. The second method involves the reaction of pyridine with ethyl pyrazol-1-ylacetate in the presence of an acid catalyst and a base catalyst. This reaction yields 6-pyrazolopyridazine and ethyl acetate.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-7-17(9-10)11-4-5-12(16-15-11)18-8-2-6-14-18/h2,4-6,8,10H,1,3,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCZOMLFIQIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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